molecular formula C5H6ClF2N3O B13591530 6-(Difluoromethoxy)pyridazin-3-aminehydrochloride

6-(Difluoromethoxy)pyridazin-3-aminehydrochloride

Cat. No.: B13591530
M. Wt: 197.57 g/mol
InChI Key: IIIHIQVRMVTXMZ-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)pyridazin-3-aminehydrochloride is an organic compound with the molecular formula C6H6F2N2O·HCl It is a derivative of pyridazine, featuring a difluoromethoxy group at the 6th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)pyridazin-3-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridazine derivative.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using a fluorinating agent such as difluoromethyl ether.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)pyridazin-3-aminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(Difluoromethoxy)pyridazin-3-aminehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)pyridazin-3-aminehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(Difluoromethoxy)pyridin-3-amine: Similar structure but with a pyridine ring instead of pyridazine.

    6-(Difluoromethoxy)pyrimidin-3-amine: Similar structure but with a pyrimidine ring.

Uniqueness

6-(Difluoromethoxy)pyridazin-3-aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt

Properties

Molecular Formula

C5H6ClF2N3O

Molecular Weight

197.57 g/mol

IUPAC Name

6-(difluoromethoxy)pyridazin-3-amine;hydrochloride

InChI

InChI=1S/C5H5F2N3O.ClH/c6-5(7)11-4-2-1-3(8)9-10-4;/h1-2,5H,(H2,8,9);1H

InChI Key

IIIHIQVRMVTXMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1N)OC(F)F.Cl

Origin of Product

United States

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